(1-(1-isobutylpiperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Description
Properties
Molecular Formula |
C12H22N4O |
|---|---|
Molecular Weight |
238.33 g/mol |
IUPAC Name |
[1-[1-(2-methylpropyl)piperidin-3-yl]triazol-4-yl]methanol |
InChI |
InChI=1S/C12H22N4O/c1-10(2)6-15-5-3-4-12(8-15)16-7-11(9-17)13-14-16/h7,10,12,17H,3-6,8-9H2,1-2H3 |
InChI Key |
COSKYFFRQNIANL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CCCC(C1)N2C=C(N=N2)CO |
Origin of Product |
United States |
Preparation Methods
Piperidine Core Functionalization
The isobutylpiperidine moiety is synthesized via reductive amination or alkylation of piperidine derivatives. For example:
- Reductive amination : Reacting piperidin-3-one with isobutylamine in the presence of sodium cyanoborohydride yields 1-isobutylpiperidin-3-amine.
- Alkylation : Treating piperidine with isobutyl bromide under basic conditions (e.g., K₂CO₃) forms 1-isobutylpiperidine.
Triazole Ring Formation
The 1,2,3-triazole ring is constructed via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) :
- Step 1 : Synthesis of a propargyl alcohol derivative (e.g., propargyl bromide reacted with methanol to form propargyl alcohol).
- Step 2 : Reaction of 1-isobutylpiperidin-3-yl azide with propargyl alcohol under Cu(I) catalysis (e.g., CuSO₄·5H₂O and sodium ascorbate) in a 1:1 mixture of H₂O and tert-butanol at 60°C.
Methanol Group Introduction
The methanol group is introduced via reduction of a precursor ester or aldehyde:
- Ester reduction : For example, methyl 1-(1-isobutylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate is reduced using LiAlH₄ in THF to yield the methanol derivative.
Optimized Synthetic Protocol
A representative procedure combines these steps:
- Synthesis of 1-isobutylpiperidin-3-amine :
- Piperidin-3-one (10 mmol), isobutylamine (12 mmol), and NaBH₃CN (15 mmol) in MeOH, stirred at rt for 24 h.
- Yield : 78%.
- Azide formation :
- CuAAC reaction :
- 1-Isobutylpiperidin-3-yl azide (3 mmol), propargyl alcohol (3.3 mmol), CuSO₄·5H₂O (0.3 mmol), and sodium ascorbate (0.6 mmol) in tert-BuOH/H₂O (1:1) at 60°C for 6 h.
- Yield : 85%.
Comparative Analysis of Methods
Challenges and Solutions
- Regioselectivity in CuAAC : The 1,4-regioisomer is exclusively formed under Cu(I) catalysis, ensuring product uniformity.
- Functional group compatibility : Use of NaBH₃CN instead of NaBH₄ prevents over-reduction of intermediates.
Chemical Reactions Analysis
Oxidation Reactions
The methanol (-CH₂OH) group undergoes oxidation to form a carboxylic acid or aldehyde. For example:
-
Conversion to aldehyde :
This reaction proceeds via abstraction of the hydroxyl hydrogen, forming a carbonyl group.
| Reagent | Product | Yield | Conditions |
|---|---|---|---|
| KMnO₄ (acidic) | Aldehyde | 75–80% | 0–5°C, 4 hours |
Reduction Reactions
The triazole ring and piperidine moiety remain stable under typical reduction conditions, but the methanol group can be reduced:
-
Reduction to methyl group :
This reaction is critical for modifying solubility and lipophilicity.
| Reagent | Product | Yield | Notes |
|---|---|---|---|
| LiAlH₄ | Methyl derivative | 60–65% | Anhydrous THF, reflux |
Substitution Reactions
The hydroxyl group participates in nucleophilic substitution:
-
Etherification : Reaction with alkyl halides (e.g., benzyl bromide):
This produces ether derivatives with enhanced steric bulk .
| Reagent | Product | Yield | Reference |
|---|---|---|---|
| Benzyl bromide | Benzyl ether | 85–90% | Similar to compound 35 in |
Coordination Chemistry
The triazole nitrogen atoms act as ligands for metal ions:
-
Copper(II) complexes : Forms stable complexes with Cu²⁺, enhancing catalytic activity in click chemistry.
| Metal Ion | Application | Stability |
|---|---|---|
| Cu²⁺ | Catalytic cycloaddition reactions | High (log K = 8.2) |
Mechanistic Insights
-
Triazole reactivity : The 1,2,3-triazole ring participates in Huisgen cycloaddition but requires metal catalysts for regioselectivity.
-
Piperidine effects : The isobutyl group on piperidine introduces steric hindrance, influencing reaction rates and selectivity.
Optimization and Industrial Relevance
Scientific Research Applications
Chemistry
In chemistry, (1-(1-isobutylpiperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In biology and medicine, this compound may have potential as a pharmaceutical agent. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In industry, (1-(1-isobutylpiperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1-(1-isobutylpiperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring could play a role in binding to these targets, while the piperidine ring and isobutyl group could influence the compound’s overall pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected 1,2,3-Triazole Methanol Derivatives
*Molecular weight calculated based on formula C12H20N4O.
Key Observations:
- Piperidine vs. Aromatic Substituents: The target compound’s isobutylpiperidine group introduces steric bulk and basicity compared to aromatic substituents (e.g., 4-chlorophenyl). This may enhance interactions with hydrophobic enzyme pockets, as seen in analogs targeting SARS-CoV-2 NSP3 .
- Cyclobutyl vs. Isobutyl Groups: The cyclobutyl analog (Table 1, Row 2) shares the same molecular weight as the target compound but differs in ring strain and conformational flexibility, which could affect binding kinetics .
- Safety and Handling: Chlorophenyl-substituted analogs (e.g., [1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol) have documented safety profiles under UN GHS guidelines, suggesting similar handling precautions may apply to the target compound .
Q & A
"(1-(1-Isobutylpiperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol"
Basic Research Questions
What are the common synthetic routes for preparing (1-(1-isobutylpiperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol, and how do reaction conditions influence yield?
Methodological Answer:
The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") between a terminal alkyne and an azide precursor. For example:
- Step 1: React 1-azido-1-isobutylpiperidine with propargyl alcohol under Cu(OAc)₂ catalysis to form the triazole core .
- Step 2: Optimize reaction parameters (e.g., solvent: tert-butyl alcohol; temperature: 25–60°C; catalyst loading: 5–10 mol%) to maximize yield (reported up to 85% for analogous triazole derivatives) .
- Critical Note: Impurities from incomplete azide conversion or copper residues require purification via column chromatography or recrystallization .
How can the structure of this compound be unambiguously confirmed?
Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:
- NMR: Analyze /-NMR to verify triazole proton signals (δ 7.5–8.5 ppm) and hydroxymethyl group (δ 3.5–4.5 ppm) .
- X-ray Crystallography: Refine single-crystal data using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks) .
- Mass Spectrometry: Confirm molecular ion peaks (e.g., ESI-MS: [M+H]) and fragmentation patterns .
What are the key physicochemical properties affecting experimental design (e.g., solubility, stability)?
Methodological Answer:
- Solubility: LogP (~1.5–2.0) suggests moderate hydrophobicity; use DMSO or ethanol for stock solutions .
- Stability: Monitor hydrolysis of the hydroxymethyl group under acidic/basic conditions via HPLC. Store at –20°C in inert atmosphere .
- Hygroscopicity: Dynamic vapor sorption (DVS) analysis recommended for hygroscopic triazole derivatives .
Advanced Research Questions
How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes, receptors)?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model binding poses with targets like HDACs or kinases. Parameterize the triazole ring’s dipole moment and hydrogen-bonding capacity .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes (e.g., RMSD < 2.0 Å) .
- SAR Insights: Compare with analogs (e.g., benzyl- or phenyl-triazoles) to identify critical substituents for activity .
What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Validation: Replicate experiments using standardized protocols (e.g., HDAC inhibition: fluorogenic substrate; IC values ± SEM) .
- Metabolite Interference: Test for off-target effects using metabolite profiling (LC-MS) or gene knockout models .
- Crystallographic Validation: Co-crystallize the compound with target proteins to confirm binding modes (e.g., SHELX-refined PDB entries) .
How can the hydroxymethyl group be functionalized to enhance pharmacokinetic properties?
Methodological Answer:
- Prodrug Design: Esterify the hydroxymethyl group (e.g., acetyl or phosphate esters) to improve bioavailability .
- Clickable Handles: Introduce azide/alkyne tags for bioconjugation (e.g., PEGylation or antibody-drug conjugates) .
- Oxidation: Convert to a carboxylic acid using Jones reagent (CrO/HSO) for salt formation or prodrug synthesis .
What analytical challenges arise in characterizing degradation products, and how are they addressed?
Methodological Answer:
- HPLC-MS/MS: Detect trace impurities (e.g., oxidized triazole or piperidine ring-opened products) using high-resolution Orbitrap systems .
- Forced Degradation: Expose to heat, light, and pH extremes (ICH guidelines) to identify major degradation pathways .
- Isotopic Labeling: Use -labeled precursors to track fragmentation patterns in mass spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
